3,6-Dibromo-4-iodopyridazine
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Overview
Description
3,6-Dibromo-4-iodopyridazine is a heterocyclic compound with the molecular formula C4HBr2IN2 and a molecular weight of 363.78 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyridazine ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-4-iodopyridazine typically involves halogenation reactions. One common method starts with 3,6-dibromo-4-aminopyridazine, which undergoes diazotization followed by iodination to yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-Butyl Lithium and Tetramethyl Ethylene Diamine zinc dichloride .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable halogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-4-iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium compounds and palladium catalysts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include n-Butyl Lithium, palladium catalysts, and various solvents like THF and hexane . Reaction conditions are typically mild, allowing for selective transformations without degrading the pyridazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, enhancing the compound’s utility in various applications .
Scientific Research Applications
3,6-Dibromo-4-iodopyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Research into its derivatives has shown promise in developing new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-4-iodopyridazine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity, enabling it to form stable complexes with various biological and chemical entities . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-iodopyridine: Similar in structure but differs in the position of halogen atoms.
4,7-Dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine: Contains a thiadiazole ring instead of a pyridazine ring.
Uniqueness
3,6-Dibromo-4-iodopyridazine is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable tool in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C4HBr2IN2 |
---|---|
Molecular Weight |
363.78 g/mol |
IUPAC Name |
3,6-dibromo-4-iodopyridazine |
InChI |
InChI=1S/C4HBr2IN2/c5-3-1-2(7)4(6)9-8-3/h1H |
InChI Key |
LSCJMAJBLLWVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Br)Br)I |
Origin of Product |
United States |
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